N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
- The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical communication.
N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure. It combines an aromatic ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanylacetamide group.
Properties
Molecular Formula |
C25H20N4OS |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H20N4OS/c1-17-9-11-19(12-10-17)27-24(30)16-31-25-23-15-22(28-29(23)14-13-26-25)21-8-4-6-18-5-2-3-7-20(18)21/h2-15H,16H2,1H3,(H,27,30) |
InChI Key |
BTZZQQYBWQTMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this article provides an overview, and further research and literature review are essential for a comprehensive understanding
Biological Activity
N-(4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- 4-Methylphenyl group : Contributes to the compound's lipophilicity and potential binding interactions.
- Naphthalen-1-yl moiety : Enhances the compound's structural complexity and may influence its biological interactions.
- Pyrazolo[1,5-a]pyrazin-4-yl sulfanyl group : This unique feature may play a crucial role in the compound's reactivity and biological activity.
Molecular Formula and Weight
- Molecular Formula : C_{20}H_{20}N_{4}S
- Molecular Weight : Approximately 364.47 g/mol
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-tubercular agent and its effects on other biological pathways.
- Anti-Tubercular Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting that this compound may also possess similar efficacy .
- Cytotoxicity Assessment : In vitro studies have demonstrated that many derivatives of pyrazolo compounds exhibit low cytotoxicity towards human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development .
Efficacy Studies
A summary of relevant studies on the biological activity of the compound is presented in Table 1.
| Study | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Study 1 | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant anti-tubercular activity observed. |
| Study 2 | HEK-293 cells | >100 | Low cytotoxicity; safe for human cells. |
| Study 3 | Enzymatic inhibition | Varies | Potential as a selective inhibitor in various pathways. |
Case Study 1: Anti-Tubercular Activity
In a study focused on synthesizing novel anti-tubercular agents, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated promising activity with several compounds achieving IC90 values below 10 μM, highlighting the potential of this compound class in tuberculosis treatment .
Case Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxic effects of various pyrazolo derivatives on human cell lines. The results showed that most compounds, including those structurally related to this compound, exhibited minimal toxicity at therapeutic concentrations, suggesting a good safety margin for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
